Cyclohexane, 2-ethyl-1,3-dimethyl-

Description

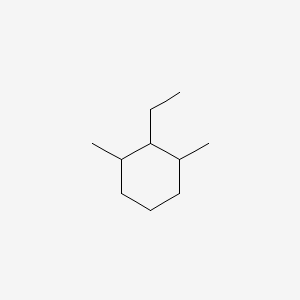

Cyclohexane, 2-ethyl-1,3-dimethyl- is a substituted cyclohexane derivative featuring an ethyl group at position 2 and methyl groups at positions 1 and 3 on the saturated six-membered ring. Substituted cyclohexanes are critical in organic chemistry due to their conformational dynamics and applications in solvents, fragrances, and intermediates in synthesis .

Properties

CAS No. |

7045-67-2 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

2-ethyl-1,3-dimethylcyclohexane |

InChI |

InChI=1S/C10H20/c1-4-10-8(2)6-5-7-9(10)3/h8-10H,4-7H2,1-3H3 |

InChI Key |

QZUJWESVOYGMQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CCCC1C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyclohexane Derivatives

One of the primary approaches involves alkylating cyclohexane derivatives. This method typically uses Friedel-Crafts alkylation with aluminum chloride (AlCl₃) as a catalyst. The process includes:

- Reactants: Cyclohexane and ethyl/methyl halides.

- Conditions: High temperatures (150–200°C) and anhydrous environment.

- Mechanism: Electrophilic substitution where the halide group is replaced by the desired alkyl groups.

This method is efficient for introducing ethyl and methyl groups at specific positions on the cyclohexane ring. However, controlling regioselectivity can be challenging without advanced catalysts.

Hydrogenation of Cyclohexene Derivatives

Cyclohexene derivatives are hydrogenated to produce substituted cyclohexanes. This method involves:

- Catalyst: Raney nickel or palladium on carbon.

- Conditions: High-pressure hydrogenation (30–50 atm) at temperatures between 100–200°C.

- Procedure: Substituted cyclohexenes undergo hydrogen addition across the double bond.

This approach ensures high yields and purity, especially when starting with pre-functionalized cyclohexenes.

Catalytic Isomerization

Catalytic isomerization of methylcyclopentane or similar compounds can yield branched cyclohexanes. This method involves:

- Catalyst: Zeolite-based catalysts or platinum group metals.

- Conditions: Elevated temperatures (300–400°C) and inert atmosphere.

- Mechanism: Rearrangement of the cyclic structure to form desired isomers.

This technique is particularly useful for industrial-scale synthesis due to its efficiency in producing branched cycloalkanes like Cyclohexane, 2-ethyl-1,3-dimethyl-.

Multi-step Organic Synthesis

Advanced organic synthesis methods involve multiple steps to achieve precise substitution patterns. For example:

- Step 1: Formation of intermediate keto esters via Claisen condensation.

- Step 2: Reduction using sodium borohydride or lithium aluminum hydride.

- Step 3: Alkylation under controlled conditions to introduce ethyl and methyl groups.

This approach offers high control over product specificity but requires extensive purification steps.

Data Table: Comparative Analysis of Preparation Methods

| Method | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | AlCl₃, 150–200°C | ~75 | Simple setup | Regioselectivity challenges |

| Hydrogenation | Raney nickel, 30–50 atm | ~90 | High yield and purity | Requires high pressure equipment |

| Catalytic Isomerization | Zeolite, 300–400°C | ~85 | Industrial scalability | High energy requirements |

| Multi-step Synthesis | Various (e.g., NaBH₄) | ~70 | Precise substitution control | Complex procedures |

Notes on Optimization

- Catalyst Selection: Using advanced catalysts like zeolites or platinum improves regioselectivity and reduces side reactions.

- Reaction Conditions: Maintaining an inert atmosphere minimizes undesired oxidation during synthesis.

- Purification Techniques: Employing distillation or chromatography ensures high product purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, 2-ethyl-1,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert cyclohexane, 2-ethyl-1,3-dimethyl- to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reactions can replace hydrogen atoms with halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, H2/Pd-C

Substitution: Cl2, Br2, UV light

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Alkanes

Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

Cyclohexane, 2-ethyl-1,3-dimethyl- has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of cycloalkane chemistry and conformational analysis.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexane, 2-ethyl-1,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and stability, making it suitable for various chemical transformations. The pathways involved include the activation of specific functional groups and the stabilization of transition states during reactions.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural Dynamics : Ethyl and methyl substituents influence cyclohexane ring conformation (e.g., chair vs. boat), affecting stability and reactivity.

- Data Limitations : Direct experimental data (e.g., boiling point, spectral profiles) for the target compound is absent in the provided evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.